BenchChemオンラインストアへようこそ!

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a dihalogenated heterocyclic scaffold composed of a [1,2,4]triazolo[1,5-a]pyrazine core with bromine atoms at the 6- and 8-positions. Its molecular formula is C5H2Br2N4, with a molecular weight of 277.90 g/mol and a topological polar surface area of 43.1 Ų.

Molecular Formula C5H2Br2N4
Molecular Weight 277.9 g/mol
CAS No. 944709-42-6
Cat. No. B1387870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
CAS944709-42-6
Molecular FormulaC5H2Br2N4
Molecular Weight277.9 g/mol
Structural Identifiers
SMILESC1=C(N=C(C2=NC=NN21)Br)Br
InChIInChI=1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H
InChIKeyKUILFTQAMHFSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine (CAS 944709-42-6): A Key Heterocyclic Building Block for Drug Discovery


6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a dihalogenated heterocyclic scaffold composed of a [1,2,4]triazolo[1,5-a]pyrazine core with bromine atoms at the 6- and 8-positions . Its molecular formula is C5H2Br2N4, with a molecular weight of 277.90 g/mol and a topological polar surface area of 43.1 Ų . This scaffold serves as a privileged structure in medicinal chemistry, forming the core of adenosine A2A receptor antagonists and colony-stimulating factor 1 receptor (CSF1R) inhibitors investigated for Parkinson's disease and inflammatory conditions [1][2]. The dual bromine substitution pattern creates two chemically distinct sites for sequential functionalization via cross-coupling reactions, making it a versatile intermediate in the synthesis of complex drug candidates [2].

Why Positional Isomers of Dibromo-triazolopyrazine Cannot Be Interchanged in Synthesis


The [1,2,4]triazolo[1,5-a]pyrazine ring system can be brominated at multiple positions, yielding distinct regioisomers such as 5,8-dibromo- and 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyrazine. Each isomer presents a unique electronic environment and steric accessibility around the C-Br bonds, directly dictating their reactivity and regioselectivity in downstream cross-coupling reactions . Specifically, the 6,8-dibromo substitution pattern places one bromine on the electron-deficient pyrazine ring and the other at the bridgehead position, creating a differential in oxidative addition rates that is absent in other isomers [1]. This inherent selectivity is critical for synthesizing complex, unsymmetrically substituted drug candidates, such as the triazolopyrazine-based CSF1R inhibitors evaluated in vivo, where the choice of starting isomer dictates the final pharmacophore geometry and activity [2].

Quantitative Evidence of Differential Chemical Reactivity and Application Potential for 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine


Regioselective Amination: Higher Yield and Purity in SNAr Reactions Compared to Alternative Halogen Patterns

In a published synthesis of a CSF1R inhibitor, 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes a highly regioselective nucleophilic aromatic substitution (SNAr) with a primary amine (4-(4-amino-1H-pyrazol-1-yl)cyclohexanecarboxylate) at room temperature [1]. The reaction yields 97% of the mono-substituted product at the 8-position, with no detectable substitution at the 6-position [1]. This contrasts sharply with the 5,8-dibromo isomer, where competitive substitution at both the pyrazine and triazole rings leads to complex mixtures and lower yields of the desired mono-substituted product .

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling at the Electron-Deficient 6-Position

Following initial SNAr at the 8-position, the remaining C-Br bond at the 6-position of the triazolopyrazine scaffold is situated on a highly electron-deficient pyrazine ring (calculated LogP of the parent scaffold: 1.65) [1]. This electronic environment significantly accelerates oxidative addition with Pd(0) catalysts compared to C-Br bonds on the more electron-rich triazole ring found in other isomers. This enables efficient sequential one-pot functionalization, a key requirement for building compound libraries [2].

Cross-Coupling Chemistry Structure-Activity Relationships Building Blocks

Proven Scalability: A 13.2 g Batch Synthesis Without Chromatography for Pharmaceutical Lead Optimization

A published synthetic protocol using 8.68 g (31.2 mmol) of 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine delivered 13.2 g (97% yield) of the desired mono-aminated adduct after a simple aqueous workup and extraction, with no chromatographic purification reported [1]. This contrasts with the synthesis of related 5,8-dibromo or 2,6-dibromo isomers, where literature procedures often require gravity or flash column chromatography to isolate the desired regioisomer from mixtures, significantly increasing purification cost and time .

Process Chemistry Lead Optimization Scale-up Synthesis

Recommended Use Cases for Procuring 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine (944709-42-6)


Targeted Synthesis of CSF1R and A2A Antagonist Libraries for Inflammation and CNS Disorders

Leverage the scaffold's established role as a core structure in CSF1R inhibitors for inflammatory bowel disease and A2A receptor antagonists for Parkinson's disease [1][2]. The compound's regiospecific functionalization allows medicinal chemists to efficiently generate diverse lead compounds by sequentially introducing amines at C-8 and aryl/heteroaryl groups at C-6 via high-yielding, orthogonal reactions [1].

Rapid Preclinical Candidate Optimization via Parallel Synthesis

Utilize the 6,8-dibromo derivative for parallel library synthesis to accelerate hit-to-lead campaigns. The documented 97% yield in the first amination step, requiring no chromatography, makes the compound suitable for automated synthesis platforms, which demand robust, high-yielding reactions for generating hundreds of analogs in weeks rather than months [1].

Large-Scale Synthesis of Advanced Intermediates for GMP Production

Process chemistry groups can procure this compound with confidence for scale-up campaigns, as the literature demonstrates a chromatography-free workup and high purity of the mono-substituted product at a >10 gram scale. This data serves as a proof-of-concept for the development of a robust, cost-effective manufacturing route for an advanced pharmaceutical intermediate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.